molecular formula C19H18N4O B3730296 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one

3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one

Cat. No. B3730296
M. Wt: 318.4 g/mol
InChI Key: GWHFOZCHQZHJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the future.

Mechanism of Action

The mechanism of action of 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one involves the inhibition of specific signaling pathways. It targets the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one can induce cell death in cancer cells and reduce inflammation in other diseases.
Biochemical and Physiological Effects:
3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce the production of pro-inflammatory cytokines, improve cognitive function, and reduce neuroinflammation. It has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has several advantages for lab experiments. It has high potency, can be easily synthesized, and has a favorable safety profile. However, it also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the development of 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to improve the solubility and bioavailability of 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one to enhance its effectiveness in vivo. Additionally, further research is needed to explore the potential therapeutic applications of 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one in humans.

Scientific Research Applications

3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, 3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-18-16-15-13(10-12-6-2-3-7-14(12)15)11-20-17(16)21-19(22-18)23-8-4-1-5-9-23/h2-3,6-7,11H,1,4-5,8-10H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHFOZCHQZHJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=C4CC5=CC=CC=C5C4=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-piperidino-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.